

Application Notes: Formulation of **Potassium Gluconate** Solutions for Electrophysiology

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Compound of Interest

Compound Name: *Potassium gluconate*

Cat. No.: *B1679059*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of **potassium gluconate** (K-gluconate)-based internal solutions for whole-cell patch-clamp electrophysiology. Proper formulation of the internal solution is critical for maintaining cell health, ensuring high-quality recordings, and obtaining reliable data.

Introduction to Potassium Gluconate Internal Solutions

Potassium gluconate is the most common salt used in intracellular solutions for patch-clamp recordings, particularly for current-clamp experiments aiming to study action potentials and neuronal firing patterns.^[1] Its primary role is to mimic the high intracellular potassium concentration of neurons.^[2] Compared to potassium chloride (KCl), K-gluconate helps maintain a physiological low intracellular chloride concentration, which is crucial for studying inhibitory synaptic currents mediated by GABA-A receptors as hyperpolarizing events.^[2] However, it's important to be aware of some of its properties, such as the potential for precipitation and its ability to chelate calcium, which might influence experimental outcomes.^[2]

Key Components and Their Roles

A typical K-gluconate internal solution is a multi-component system where each chemical plays a specific role in maintaining the physiological integrity of the patched cell.

Component	Typical Concentration Range (mM)	Key Function(s)
Potassium Gluconate (K-C ₆ H ₁₁ O ₇)	120 - 140	Major charge carrier; mimics high intracellular K ⁺ concentration to establish a physiological resting membrane potential.[3][4]
Potassium Chloride (KCl)	4 - 20	Sets the intracellular chloride concentration and influences the reversal potential for chloride ions (Cl ⁻).[3][4]
HEPES	10	A biological buffer used to maintain a stable intracellular pH, typically between 7.2 and 7.4.[2][3]
EGTA	0.2 - 10	A calcium chelator that buffers intracellular calcium levels, preventing calcium-dependent cellular processes from being unduly activated.[2][5] BAPTA can be used as a faster calcium chelator.[2]
Magnesium-ATP (Mg-ATP)	2 - 4	Provides an energy source for cellular processes, such as ion pumps (e.g., Na ⁺ /K ⁺ -ATPase), which is crucial for long and stable recordings.[2][3]
Sodium-GTP (Na-GTP)	0.3 - 0.4	Preserves the function of G-protein coupled receptors and their downstream signaling pathways.[2][3]
Phosphocreatine (Na ₂ -Phosphocreatine)	4 - 10	Acts as an additional energy reserve to regenerate ATP, further ensuring cell viability

during prolonged experiments.

[\[2\]](#)[\[3\]](#)

Comparative Formulations of K-Gluconate Internal Solutions

The precise composition of a K-gluconate internal solution can be adapted based on the specific experimental goals. Below is a comparison of several published formulations.

Component	Formulation 1 [3]	Formulation 2 [5]	Formulation 3 [6]	Formulation 4 [4]
K-Gluconate (mM)	140	130	115	120
KCl (mM)	4	-	20	20
NaCl (mM)	-	10	-	-
HEPES (mM)	10	10	20	10
EGTA (mM)	0.5	0.6	10	0.2
MgCl ₂ (mM)	-	-	-	2
Mg-ATP (mM)	4	2	2	-
Na-GTP (mM)	0.4	0.3	0.3	-
Na ₂ -Phosphocreatine (mM)	4	-	10	-
Biocytin (%)	-	0.3	-	-
pH	7.3	7.2	7.3	-
Osmolarity (mOsm)	~310	275	~290	-

Protocols for K-Gluconate Internal Solution

Preparation

Protocol 1: Preparation of a Standard K-Gluconate Internal Solution (100 mL)

This protocol outlines the steps to prepare a commonly used K-gluconate based internal solution.

Materials:

- **Potassium Gluconate** (FW: 234.25 g/mol)
- Potassium Chloride (FW: 74.55 g/mol)
- HEPES (FW: 238.3 g/mol)
- EGTA (FW: 380.35 g/mol)
- Magnesium-ATP (FW: 507.2 g/mol)
- Sodium-GTP (FW: 523.18 g/mol)
- Sodium Phosphocreatine (FW: 255.1 g/mol)
- Potassium Hydroxide (KOH) solution (1 M)
- Ultrapure (Milli-Q) water
- Osmometer
- pH meter
- 0.22 μ m syringe filters
- Sterile microcentrifuge tubes

Procedure:

- **Prepare Stock Solutions:** It is recommended to prepare concentrated stock solutions of some components, such as HEPES and EGTA, to facilitate accurate measurement of small quantities.^[7]
- **Dissolve Major Components:** In a beaker with approximately 80 mL of ultrapure water, add and dissolve the following components in order, ensuring each is fully dissolved before adding the next:
 - **Potassium Gluconate** (e.g., for 130 mM: 3.045 g)
 - KCl (e.g., for 10 mM: 0.0746 g)
 - HEPES (e.g., for 10 mM: 0.238 g)
 - EGTA (e.g., for 0.5 mM: 0.019 g)
 - Sodium Phosphocreatine (e.g., for 10 mM: 0.255 g)
- **pH Adjustment:** Adjust the pH of the solution to the desired value (typically 7.2-7.3) using the 1 M KOH solution.^{[1][7]} Monitor the pH carefully with a calibrated pH meter. Do not use HCl to adjust the pH as it will alter the chloride concentration.^[7]
- **Add Energy Sources:** Once the pH is stable, add Mg-ATP (e.g., for 4 mM: 0.203 g) and Na-GTP (e.g., for 0.4 mM: 0.021 g).^[8] Some protocols suggest adding ATP and GTP just before use to prevent degradation.^[8]
- **Final Volume Adjustment:** Add ultrapure water to bring the final volume to 100 mL.
- **Osmolarity Measurement and Adjustment:** Measure the osmolarity of the solution using an osmometer. The target osmolarity is typically 290-300 mOsm, which should be slightly lower than the external solution.^[1]
 - If the osmolarity is too low, it can be increased by adding a small amount of a concentrated stock of K-gluconate or sucrose.^[9]
 - If the osmolarity is too high, add a small amount of ultrapure water, keeping in mind this will slightly dilute all components.

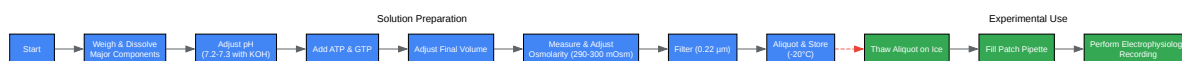
- **Filtration and Aliquoting:** Filter the final solution through a 0.22 μm syringe filter to remove any potential precipitates.[3] Aliquot the solution into sterile microcentrifuge tubes for single-use and store at -20°C .[3][7]
- **Storage and Use:** Thaw a single aliquot on ice on the day of the experiment.[2] Keep the solution on ice throughout the experiment to minimize the degradation of ATP and GTP.[2] Discard any unused solution at the end of the day.[7]

Troubleshooting Common Issues

- **Pipette Clogging:** K-gluconate has a tendency to precipitate, which can clog the patch pipette.[2][10] To mitigate this, always filter the solution before use and consider sonicating the solution before filling the pipette.[10] Using potassium methylsulfate (KMeSO_4) as an alternative to K-gluconate can also reduce this issue.[2]
- **Inaccurate Osmolarity:** The calculated theoretical osmolarity may differ from the measured value due to the incomplete dissociation of some components like gluconate.[11] Always verify the final osmolarity with an osmometer and adjust as necessary.[9]
- **Cell Swelling or Shrinking:** A significant mismatch between the osmolarity of the internal and external solutions can cause the cell to swell or shrink, leading to unstable recordings. Aim for an internal solution osmolarity that is 10-20 mOsm lower than the external solution.[2]

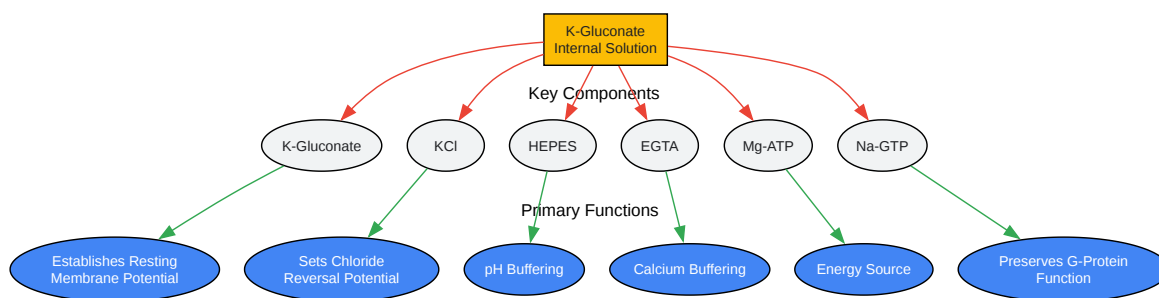
Visualizing Experimental Workflows and Concepts

To aid in the understanding of the protocols and underlying principles, the following diagrams have been generated using Graphviz.



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Caption: Workflow for preparing and using K-gluconate internal solution.



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Caption: Components of K-gluconate solution and their functions.

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